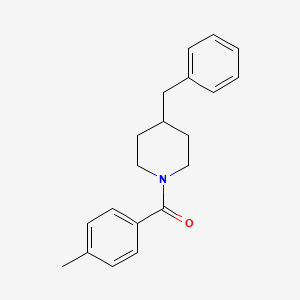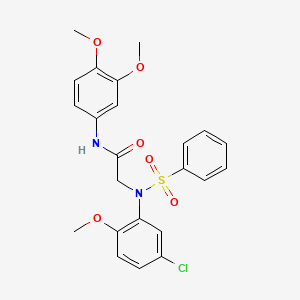![molecular formula C19H17BrN4O3S B6069520 N~1~-(5-BROMO-2-PYRIDYL)-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B6069520.png)
N~1~-(5-BROMO-2-PYRIDYL)-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(5-BROMO-2-PYRIDYL)-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrimidine ring with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-BROMO-2-PYRIDYL)-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The starting material, 2-bromopyridine, undergoes a series of reactions to introduce the necessary substituents.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from ethyl acetoacetate and benzaldehyde, followed by cyclization and functional group modifications.
Coupling Reaction: The two rings are then coupled through a thiol linkage, using reagents such as thiourea and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(5-BROMO-2-PYRIDYL)-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of ketones from hydroxyl groups
Reduction: Formation of alcohols from carbonyl groups
Substitution: Formation of substituted pyridine derivatives
Applications De Recherche Scientifique
N~1~-(5-BROMO-2-PYRIDYL)-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-(5-BROMO-2-PYRIDYL)-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(5-BROMO-2-PYRIDYL)-2-[(5-METHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
- N~1~-(5-CHLORO-2-PYRIDYL)-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Uniqueness
N~1~-(5-BROMO-2-PYRIDYL)-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to the specific combination of functional groups and the presence of both pyridine and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3S/c1-2-14-17(26)23-19(24(18(14)27)13-6-4-3-5-7-13)28-11-16(25)22-15-9-8-12(20)10-21-15/h3-10,26H,2,11H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCTZLQDBCDAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=NC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[benzyl(3-phenylbutyl)amino]ethanol](/img/structure/B6069445.png)
![2-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoic acid](/img/structure/B6069449.png)

![Acetamide, N-(4-chloro-2-methylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-](/img/structure/B6069461.png)

![3-methoxy-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide](/img/structure/B6069466.png)
![2-BROMO-4-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-6-ETHOXYPHENOL](/img/structure/B6069474.png)
![2-(3-Bromophenoxy)-N'-[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B6069485.png)
![Diethyl[(1E)-3,4,4-trichloro-2-nitro-1-(phenylsulfanyl)buta-1,3-dien-1-YL]amine](/img/structure/B6069486.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6069499.png)
![1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B6069508.png)
![((2S)-1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B6069527.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-thiophenecarboxamide](/img/structure/B6069529.png)
![methyl 4-oxo-4-({5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}amino)butanoate](/img/structure/B6069535.png)
